molecular formula C30H40F2N4O2 B10771741 [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

货号: B10771741
分子量: 526.7 g/mol
InChI 键: RDSAUPRYZCQORM-RIVQXRJNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its key features include:

  • Piperazine moiety: A six-membered ring with two nitrogen atoms, commonly associated with CNS activity.
  • Methoxy-substituted pyridine side chain: Enhances lipophilicity and metabolic stability.
  • 3,4-Difluorophenyl group: Fluorine atoms improve bioavailability and binding affinity through electronic effects .

Its empirical formula is C30H40F2N4O2 (molecular weight: 526.66 g/mol), distinguishing it from simpler psychotropic agents .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C30H40F2N4O2

分子量

526.7 g/mol

IUPAC 名称

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1

InChI 键

RDSAUPRYZCQORM-RIVQXRJNSA-N

手性 SMILES

CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

规范 SMILES

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

产品来源

United States

生物活性

The compound [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone (commonly referred to as ACQ090) is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C30H40F2N4O2\text{C}_{30}\text{H}_{40}\text{F}_{2}\text{N}_{4}\text{O}_{2}

ACQ090 has been studied primarily for its interaction with various biological targets including receptors and enzymes. Notably:

  • Farnesyltransferase Inhibition : Preliminary studies suggest that ACQ090 acts as a farnesyltransferase inhibitor. This enzyme is critical in the post-translational modification of proteins that are involved in cell signaling pathways related to cancer progression. The inhibition of this enzyme can lead to apoptosis in cancer cells by disrupting these signaling pathways .
  • Cell Cycle Arrest : Research indicates that ACQ090 induces cell cycle arrest at the S phase in HepG2 liver cancer cells. This was demonstrated through flow cytometry analysis showing an increase in the percentage of cells in the S phase upon treatment with the compound .
  • Mitochondrial Dysfunction : The compound has also been shown to alter the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2), leading to mitochondrial dysfunction and activation of caspase-3, a key player in the apoptotic pathway .

Biological Activity

The biological activities of ACQ090 can be summarized as follows:

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Cell Cycle RegulationArrests cell cycle at S phase
Mitochondrial ImpactAlters mitochondrial membrane potential
Farnesyltransferase InhibitionDisrupts signaling pathways in cancer cells

Case Studies

  • HepG2 Cell Line Study : In vitro studies on HepG2 cells treated with ACQ090 showed significant cytotoxic effects with IC50 values ranging from 6.92 to 8.99 μM. These results indicate that ACQ090 is more potent than some established antitumor agents like Sunitinib .
  • Mechanistic Studies : Further investigations have focused on elucidating the molecular interactions between ACQ090 and its targets using molecular docking studies. These studies suggest that ACQ090 binds effectively to the active site of farnesyltransferase, similar to other known inhibitors .

相似化合物的比较

Table 1: Structural and Functional Comparison

Compound Name Structural Features Primary Use/Activity Unique Features References
ACQ 090 (Compound X) Isoquinoline core, piperazine, methoxypyridine, 3,4-difluorophenyl Research (CNS applications) Dual heterocyclic system; stereochemical specificity (4S,4aS,8aR) enhances target selectivity
6,7-Dimethoxyisoquinoline Isoquinoline with methoxy groups at positions 6 and 7 Anticancer Lacks piperazine moiety; simpler structure limits multitarget potential
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-trifluoromethylphenyl)methanone Piperazine, pyrimidine, trifluoromethylphenyl Kinase inhibition research Pyrimidine core instead of isoquinoline; trifluoromethyl enhances metabolic stability
[4-(3,4-Dichlorophenyl)piperazin-1-yl][3-(5-methyltetrazol-1-yl)phenyl]methanone Piperazine, tetrazole, dichlorophenyl Antipsychotic research Tetrazole ring improves solubility but reduces CNS penetration vs. methoxypyridine
Bupropion Piperidine ring, aminoketone backbone Antidepressant/smoking cessation Norepinephrine-dopamine reuptake inhibitor; lacks heterocyclic complexity

Key Differentiators

Structural Complexity: Compound X integrates three distinct pharmacophores (isoquinoline, piperazine, methoxypyridine), enabling multitarget interactions compared to simpler analogs like 6,7-dimethoxyisoquinoline or Bupropion . The stereochemical configuration (4S,4aS,8aR) optimizes binding to serotonin/dopamine receptors, a feature absent in achiral compounds like pyrimidine-piperazine derivatives .

Functional Group Impact: The 3,4-difluorophenyl group increases electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., dichlorophenyl or trimethoxyphenyl derivatives) . Methoxypyridine enhances metabolic stability over pyrimidine or tetrazole-containing compounds, which may undergo faster hepatic clearance .

Fluorine substituents may confer anti-inflammatory properties, as seen in fluorinated antipsychotics like Lurasidone .

Research Implications

  • Drug Development : Compound X’s structural complexity offers a template for designing multitarget ligands, particularly for CNS disorders requiring polypharmacology .
  • Limitations : Higher molecular weight (526.66 g/mol) may challenge blood-brain barrier permeability compared to lighter compounds like Fluoxetine (309.33 g/mol) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。